3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-indol-1-yl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(23-15-18-8-3-4-12-22-18)17-7-5-9-19(14-17)24-13-11-16-6-1-2-10-20(16)24/h1-14H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYQGFCSFZPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with 2-aminomethylpyridine, followed by acylation with benzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially altering the indole or pyridine rings.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the indol-1-yl group at position 3 of the benzamide and the pyridin-2-ylmethyl side chain. Key comparisons include:
N-Benzoyl-N-(Pyridin-2-ylmethyl) Derivatives
Compounds such as N-Benzoyl-N-(pyridin-2-ylmethyl)-[1,1'-biphenyl]-2-carboxamide (5f) and N-Benzoyl-3-methyl-N-(pyridin-2-ylmethyl)benzamide (5h) () share the pyridin-2-ylmethyl group but differ in benzamide substituents:
- 5f has a biphenyl group at position 2, increasing hydrophobicity and steric bulk.
- 5h features a 3-methyl group, which is less electron-rich than the indole in the target compound.
- Impact : The indole in the target compound may enhance π-π stacking interactions in biological systems compared to methyl or biphenyl groups .
Indole-Containing Benzamides
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) () has a benzamide attached to the indol-3-yl position, differing from the target’s indol-1-yl substitution.
- The target compound’s indol-1-yl group may alter crystal packing and solubility .
Process-Related Impurities
N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide () is a process-related impurity with trifluoroethoxy groups at positions 2 and 5 of the benzamide.
- Comparison: The target’s indole substituent likely increases polar surface area and hydrogen-bond donor capacity compared to the lipophilic trifluoroethoxy groups .
Spectroscopic Properties
- IR Spectroscopy : The carbonyl stretch (~1650–1680 cm⁻¹) in benzamides (e.g., 1a at 1653 cm⁻¹) is consistent across analogues. The indole N-H stretch (~3350 cm⁻¹) may appear in the target compound’s IR spectrum .
- NMR : Pyridin-2-ylmethyl protons in analogues (e.g., 5f–5n , ) resonate at δ 4.5–5.0 ppm (CH₂), while indole protons typically appear downfield (δ 7.0–8.5 ppm) .
Pharmacological Relevance
- Imidazole/Indole Derivatives : Compounds like 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) () highlight the role of heterocycles in drug design. The target’s indole may confer selectivity for serotonin or kinase targets .
- Ligand Potential: Analogues such as 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole () act as tridentate ligands. The target’s indole and pyridine groups could enable similar coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
